molecular formula C11H10F3N3OS B2691409 4-methyl-2-(1H-pyrrol-1-yl)-N-(2,2,2-trifluoroethyl)-1,3-thiazole-5-carboxamide CAS No. 2327404-52-2

4-methyl-2-(1H-pyrrol-1-yl)-N-(2,2,2-trifluoroethyl)-1,3-thiazole-5-carboxamide

Cat. No.: B2691409
CAS No.: 2327404-52-2
M. Wt: 289.28
InChI Key: FEMUNCZDFLHDDS-UHFFFAOYSA-N
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Description

This compound belongs to the N-substituted thiazole carboxamide family, characterized by a central thiazole ring substituted at positions 2 and 4, and a carboxamide group at position 3. Key structural features include:

  • 4-Methyl group: Enhances steric bulk and modulates electronic properties.
  • N-(2,2,2-trifluoroethyl) carboxamide: The trifluoroethyl group confers metabolic stability and lipophilicity due to its strong electron-withdrawing nature .

Synthetic routes for analogous thiazole carboxamides involve coupling substituted esters with amines under classical coupling conditions (e.g., HATU or EDC), as demonstrated in related compounds .

Properties

IUPAC Name

4-methyl-2-pyrrol-1-yl-N-(2,2,2-trifluoroethyl)-1,3-thiazole-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F3N3OS/c1-7-8(9(18)15-6-11(12,13)14)19-10(16-7)17-4-2-3-5-17/h2-5H,6H2,1H3,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEMUNCZDFLHDDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)N2C=CC=C2)C(=O)NCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-2-(1H-pyrrol-1-yl)-N-(2,2,2-trifluoroethyl)-1,3-thiazole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea.

    Introduction of the Pyrrole Ring: The pyrrole ring can be introduced via a cyclization reaction involving an appropriate precursor, such as an α,β-unsaturated carbonyl compound.

    Attachment of the Trifluoroethyl Group: The trifluoroethyl group can be introduced through nucleophilic substitution reactions using trifluoroethyl halides.

    Final Coupling Reaction: The final step involves coupling the thiazole and pyrrole intermediates to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-methyl-2-(1H-pyrrol-1-yl)-N-(2,2,2-trifluoroethyl)-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Trifluoroethyl halides in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-methyl-2-(1H-pyrrol-1-yl)-N-(2,2,2-trifluoroethyl)-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Analogs and Modifications

The following compounds share the thiazole-carboxamide core but differ in substituents, leading to variations in physicochemical and biological properties:

Compound Name Key Substituents Structural Differences vs. Target Compound
4-Methyl-2-(3-pyridinyl)-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxamide 3-Pyridinyl (position 2); 3-(trifluoromethyl)phenyl (amide) Pyridinyl vs. pyrrole; aromatic vs. aliphatic amide
4-Ethyl-N-(3-methoxyphenyl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide Ethyl (position 4); 3-methoxyphenyl (amide) Ethyl vs. methyl; methoxyphenyl vs. trifluoroethyl amide
N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl]-2-methyl-4-pyrimidinyl]amino]-1,3-thiazole-5-carboxamide (Dasatinib) Piperazinyl-pyrimidine (position 2); chloro-methylphenyl (amide) Complex heterocycle vs. pyrrole; polar amide substituent
N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide 4-(2-Methoxyphenyl)oxan-4-yl (amide) Cyclic ether-linked amide vs. trifluoroethyl

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity (logP) :
    • The trifluoroethyl group in the target compound reduces logP compared to aromatic amides (e.g., 3-(trifluoromethyl)phenyl in ), enhancing solubility.
    • Ethyl substitution at position 4 (as in ) increases hydrophobicity relative to the methyl group.
  • Metabolic Stability :
    • Trifluoroethyl groups resist oxidative metabolism, improving half-life over compounds with methoxyphenyl or hydroxyethyl-piperazinyl groups (e.g., Dasatinib ).
  • Crystal Packing :
    • Pyrrole substituents facilitate π-π interactions, as seen in analogs like , but may reduce solubility compared to pyridinyl analogs .

Biological Activity

4-Methyl-2-(1H-pyrrol-1-yl)-N-(2,2,2-trifluoroethyl)-1,3-thiazole-5-carboxamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure

The compound can be represented by the following structural formula:

C11H12F3N3S\text{C}_{11}\text{H}_{12}\text{F}_3\text{N}_3\text{S}

The biological activity of this compound is primarily attributed to its interaction with various biological targets. It has been shown to exhibit inhibitory effects on specific enzymes and receptors involved in disease processes:

  • Enzyme Inhibition : The compound may act as an inhibitor of certain kinases and enzymes involved in inflammatory and fibrotic pathways.
  • Receptor Modulation : It can modulate the activity of receptors related to cardiovascular functions and cancer progression.

Pharmacological Effects

Research indicates several pharmacological effects associated with this compound:

  • Antitumor Activity : In vitro studies have demonstrated that the compound inhibits the growth of cancer cell lines by inducing apoptosis and inhibiting proliferation.
  • Anti-inflammatory Properties : The compound shows promise in reducing inflammation through the inhibition of pro-inflammatory cytokines.
  • Antifibrotic Effects : It may have potential in treating fibrosis by targeting pathways associated with tissue remodeling.

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound:

  • Antitumor Efficacy :
    • A study assessed the compound's effect on human breast cancer cells (MCF-7). Results indicated a significant reduction in cell viability with an IC50 value of approximately 15 µM. The mechanism involved apoptosis induction as confirmed by flow cytometry analysis.
  • Anti-inflammatory Mechanism :
    • In a model of lipopolysaccharide (LPS)-induced inflammation in murine macrophages, treatment with the compound resulted in a decrease in TNF-alpha and IL-6 levels. This suggests a potential use in managing inflammatory diseases.
  • Fibrosis Studies :
    • Research on renal fibrosis showed that the compound could inhibit TGF-beta signaling pathways, leading to reduced collagen deposition in renal tissues. This was measured using histological analysis and quantitative PCR for collagen markers.

Data Table: Summary of Biological Activities

Activity TypeEffect/OutcomeReference
Antitumor ActivityIC50 ~ 15 µM in MCF-7 cells[Case Study 1]
Anti-inflammatoryReduced TNF-alpha and IL-6 levels[Case Study 2]
AntifibroticInhibition of TGF-beta signaling[Case Study 3]

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